N-1-adamantyl-N'-(4-ethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

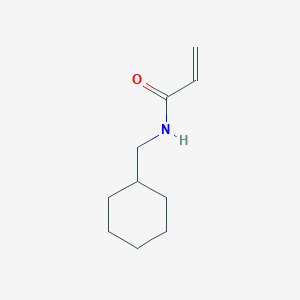

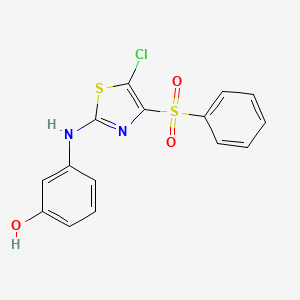

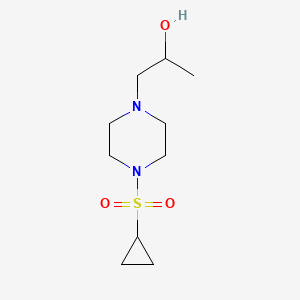

“N-1-adamantyl-N’-(4-ethoxyphenyl)urea” is a compound with the molecular formula C19H26N2O2 and a molecular weight of 314.429. It is a urea derivative, which means it contains a functional group with the structure (NH2)2C=O .

Synthesis Analysis

The synthesis of urea derivatives, including “N-1-adamantyl-N’-(4-ethoxyphenyl)urea”, involves designing and characterizing the compounds using 1H NMR, 13C NMR, FT-IR, and LCMS spectral techniques . The exact synthesis process for this specific compound is not detailed in the available sources.Molecular Structure Analysis

The molecular structure of “N-1-adamantyl-N’-(4-ethoxyphenyl)urea” is complex due to the presence of the adamantyl and ethoxyphenyl groups. The adamantyl group is a bulky substituent, which can influence the overall structure and properties of the compound .Wissenschaftliche Forschungsanwendungen

Soluble Epoxide Hydrolase (sEH) Inhibition

N,N'-Disubstituted urea-based sEH inhibitors, including those with adamantyl groups, have shown promise in treating hypertension, inflammation, and pain across multiple animal models. The metabolic profiles, drug absorption, pharmacological efficacy, and associated biochemical studies of these inhibitors, such as 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU), reveal insights into their oxidation and metabolic stability, indicating potential therapeutic roles and strategies for drug design in this series of compounds (Liu et al., 2015).

Antimicrobial Activity

Adamantyl urea compounds have also been identified for their potent bactericidal activity against Mycobacterium tuberculosis (M. tb), showcasing a unique mode of action by inhibiting the translocation of mycolic acids across the M. tb plasma membrane, which is essential for mycobacterial growth and virulence. This highlights a novel chemotherapeutic avenue against multidrug-resistant strains of M. tuberculosis (Grzegorzewicz et al., 2011).

Metabolic and Chemical Stability

Research on salicylate-urea-based sEH inhibitors with adamantyl groups demonstrates not only high inhibitory activities against human sEH but also high metabolic and chemical stabilities, suggesting these inhibitors as potential lead molecules for bioactive compounds acting in vivo (Kasagami et al., 2009).

Anion Binding

Adamantane bisurea derivatives have been explored for their complexation abilities with various anions in solution, showing stable complexes and indicating potential applications in the development of new materials or sensors based on the unique properties of adamantyl-based compounds (Blažek et al., 2013).

Pharmacokinetic Improvements

Substituted phenyl groups in urea-based sEH inhibitors, replacing the adamantyl group, have led to more favorable pharmacokinetic properties and enhanced anti-inflammatory effects in murine models, suggesting that modifications to the adamantyl scaffold can result in more potent and metabolically stable therapeutic agents (Liu et al., 2013).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “N-1-adamantyl-N’-(4-ethoxyphenyl)urea” and similar compounds could involve further exploration of their potential antimicrobial activity, as well as their synthesis and characterization . Additionally, the influence of the adamantyl and ethoxyphenyl groups on the properties of these compounds could be a focus of future studies .

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-3-(4-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-2-23-17-5-3-16(4-6-17)20-18(22)21-19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLXQTZYWXBIMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2767083.png)

![Methyl 2-amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2767086.png)

![4-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2767091.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2767100.png)

![2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2767103.png)